molecular formula C11H15N B1340414 N-Benzyl-2-methylprop-2-en-1-amine CAS No. 52853-55-1

N-Benzyl-2-methylprop-2-en-1-amine

Cat. No.: B1340414
CAS No.: 52853-55-1
M. Wt: 161.24 g/mol
InChI Key: NDKYBYPWDCWAOD-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylprop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reductive Aminations

  • Catalytic reductive aminations using molecular hydrogen are crucial for the cost-effective and sustainable production of different kinds of amines. These reactions are essential in synthesizing primary, secondary, and tertiary amines, including N-methylamines and molecules used in life science applications. Amines are valuable as precursors and intermediates in advanced chemicals, pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

Benzylic Addition via C-H Bond Activation

  • An efficient methodology for the synthesis of heterocycle-containing amines through palladium-catalyzed nucleophilic benzylic addition of 2-methyl-substituted azaarenes to N-sulfonyl aldimines via C-H bond activation has been developed. This method provides a new approach to access amines through C-H bond activation (Qian et al., 2010).

Cholinesterase and Monoamine Oxidase Dual Inhibitors

  • Compounds like N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine have been identified as new cholinesterase and monoamine oxidase dual inhibitors, which is significant in medicinal chemistry (Bautista-Aguilera et al., 2014).

N-Benzyl Deprotection

  • N-Benzyl is a common protecting group in organic synthesis, especially in drug and natural product research. Recent studies focus on efficient N-benzyl deprotection methods, which are pivotal in organic synthesis processes (Zhou et al., 2019).

Carbonylative Direct Transformation

  • A novel procedure for the direct carbonylative transformation of benzyl amines, using dimethyl carbonate as the solvent and palladium as the catalyst, has been developed. This process is significant for the preparation of pharmaceuticals, such as methylphenidate used in ADHD treatment (Li et al., 2018).

Development of Recyclable Catalysts

  • Research has been conducted on recyclable catalysts made from Earth-abundant metals for the synthesis of pharmaceutically important compounds. These catalysts are used in the synthesis of primary, secondary, tertiary, and N-methylamines under mild conditions, which is significant for cost-effective access to functionalized, diverse linear and branched benzylic, heterocyclic, and aliphatic amines (Liu et al., 2020).

Properties

IUPAC Name

N-benzyl-2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYBYPWDCWAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549470
Record name N-Benzyl-2-methylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52853-55-1
Record name N-(2-Methyl-2-propen-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52853-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-methylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-methyl-2-propen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add benzaldehyde (14.5 mL, 143 mmol) to a mixture of methallylamine (9.73 g, 137 mmol) and MgSO4 (15.0 g, 125 mmol) in THF (180 mL). Stir for 22 h, filter the mixture, and concentrate the filtrate. Dissolve the residue in EtOH (200 mL) and treat with NaBH4 (5.00 g, 132 mmol) in 3 portions. After 19 h, remove the solvent by rotary evaporation. Treat the residue with 1 M HCl (200 mL) then 5 M HCl (20 mL). Wash the solution with tert-butyl methyl ether (250 mL) and then treat with 5 M NaOH (50 mL) to make basic. Extract the mixture with CH2Cl2 (200 mL followed by 100 mL). Dry, filter and concentrate the organic solution to give the title compound (20.3 g, 92%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 4.84 (1H, s), 4.79 (1H, s), 3.63 (2H, s), 3.03 (2H, s), 1.69 (3H, s).
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.